1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid

Description

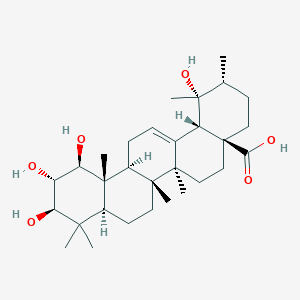

Structure

3D Structure

Properties

Molecular Formula |

C30H48O6 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

(1R,2R,4aS,6aS,6aS,6bR,8aS,10R,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,20+,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1 |

InChI Key |

VULLSLYDWNGNKZ-VVEUJWIUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H]([C@H]([C@@H](C5(C)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 1,2,3,19-Tetrahydroxy-12-ursen-28-oic Acid: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3,19-tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid with potential therapeutic applications. This document details its primary natural source, outlines a representative experimental protocol for its isolation, and explores the known biological signaling pathways of a closely related analogue.

Natural Sources

This compound is a naturally occurring phytochemical. To date, its primary documented natural source is the plant Agrimonia pilosa, a perennial herbaceous plant belonging to the Rosaceae family.[1][2][3][4][5][6] This plant, commonly known as hairy agrimony, has a history of use in traditional medicine.

While the presence of this specific triterpenoid in Agrimonia pilosa has been confirmed, quantitative data regarding its concentration in various parts of the plant (roots, leaves, stem) is not extensively detailed in the currently available scientific literature.

Table 1: Natural Source of this compound

| Plant Species | Family | Plant Part(s) | Reported Yield |

| Agrimonia pilosa Ledeb. | Rosaceae | Whole Plant, Roots | Not specified in literature |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following is a representative protocol based on methodologies described for the isolation of triterpenoids from Agrimonia pilosa.

Extraction

The initial step involves the extraction of crude phytochemicals from the dried and powdered plant material.

-

Materials: Dried and powdered Agrimonia pilosa plant material (roots or whole plant), 95% Ethanol.

-

Procedure:

-

Macerate the powdered plant material in 95% ethanol at room temperature for a period of 24-48 hours. The solvent-to-solid ratio is typically in the range of 10:1 (v/w).

-

Perform the extraction process three times to ensure exhaustive extraction of the secondary metabolites.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Materials: Crude ethanolic extract, Distilled water, Dichloromethane, Ethyl acetate, n-Butanol.

-

Procedure:

-

Suspend the crude extract in distilled water.

-

Successively partition the aqueous suspension with solvents of increasing polarity: dichloromethane, ethyl acetate, and n-butanol.

-

Collect each fraction and concentrate them to dryness. The triterpenoid compounds are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification

The enriched fractions are further purified using various chromatographic techniques to isolate the target compound.

-

Materials: Enriched fraction (e.g., ethyl acetate fraction), Silica gel (for column chromatography), Sephadex LH-20 (for size-exclusion chromatography), Solvents for elution (e.g., chloroform, methanol, ethyl acetate, hexane gradients).

-

Procedure:

-

Subject the enriched fraction to silica gel column chromatography.

-

Elute the column with a gradient of solvents, such as a chloroform-methanol or hexane-ethyl acetate gradient, to separate the components based on their affinity for the stationary phase.

-

Monitor the collected fractions by thin-layer chromatography (TLC).

-

Pool the fractions containing the compound of interest.

-

Further purify the pooled fractions using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., methanol) to remove smaller molecules and pigments.

-

If necessary, perform preparative high-performance liquid chromatography (HPLC) on the resulting fractions to achieve high purity of the target compound, this compound.

-

The following diagram illustrates a general workflow for the isolation of this triterpenoid.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, extensive research has been conducted on a closely related structural analogue, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) , isolated from Sinojackia sarcocarpa.[7][8][9] THA has demonstrated significant anticancer activity, and its mechanism of action provides valuable insights into the potential biological effects of this class of triterpenoids.

THA has been shown to induce apoptosis (programmed cell death) and cause G2/M phase cell cycle arrest in cancer cells.[7][8] The proposed signaling pathway for THA-induced apoptosis is depicted below.

This pathway highlights the pro-apoptotic effects of THA through the intrinsic mitochondrial pathway. THA upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, culminating in apoptosis. Concurrently, THA downregulates Cdc2, a key regulator of the cell cycle, leading to G2/M arrest.

Given the structural similarity between this compound and THA, it is plausible that the former may exhibit similar biological activities and engage related signaling pathways. However, further research is imperative to elucidate the specific mechanisms of action of this compound.

References

- 1. A New Triterpenoid from the Aerial Parts of Agrimonia pilosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The triterpenoids and sesquiterpenoids from the plant of Agrimonia pilosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]

Isolating a Bioactive Triterpenoid: A Technical Guide to 1,2,3,19-Tetrahydroxy-12-ursen-28-oic Acid from Agrimonia pilosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid with significant therapeutic potential, from the medicinal plant Agrimonia pilosa. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate understanding and replication.

Introduction

Agrimonia pilosa Ledeb., a perennial herb belonging to the Rosaceae family, has a long history of use in traditional medicine for treating a variety of ailments.[1][2] Phytochemical investigations have revealed a rich composition of bioactive compounds, including flavonoids, tannins, and triterpenoids. Among these, the ursane-type pentacyclic triterpenoid this compound, also known as Euscaphic acid, has garnered scientific interest for its potential pharmacological activities.[1][3] This guide details a generalized methodology for the extraction, isolation, and purification of this promising natural product.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and representative spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the isolated compound.

| Property | Data | Reference |

| Molecular Formula | C₃₀H₄₈O₆ | [4] |

| Molecular Weight | 504.7 g/mol | [4] |

| CAS Number | 113558-03-5 | [4] |

| Appearance | White to off-white powder | |

| ¹H NMR (CDCl₃) | Resembles known 2α,3α,19α,23-tetrahydroxy-urs-12-en-28-oic acid derivatives | [5] |

| ¹³C NMR (CDCl₃) | Resembles known 2α,3α,19α,23-tetrahydroxy-urs-12-en-28-oic acid derivatives | [5] |

| Mass Spectrometry | Consistent with the molecular formula C₃₀H₄₈O₆ |

Experimental Protocols

The following protocols are a composite methodology based on established techniques for the isolation of triterpenoids from plant materials, specifically adapted for Agrimonia pilosa.

Plant Material and Extraction

-

Plant Material Collection and Preparation: The whole plant or aerial parts of Agrimonia pilosa are collected, authenticated, and dried in the shade. The dried plant material is then coarsely powdered.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol or methanol at room temperature using maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract is subjected to a series of chromatographic separations to isolate the target compound.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain the triterpenoids, is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

Quantitative Analysis

The content of this compound in the plant material and various fractions can be determined using a validated High-Performance Liquid Chromatography (HPLC) method.

| HPLC Parameters | Conditions |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30°C |

| Standard | A pure standard of this compound is used to prepare a calibration curve for quantification. |

Visualization of Workflow and Biological Activity

Experimental Workflow

The overall process for the isolation of this compound from Agrimonia pilosa is depicted in the following workflow diagram.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. One of the key mechanisms underlying these effects is the suppression of the PI3K/Akt/mTOR signaling pathway.[6][7][8]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and proliferation.[9][10] Dysregulation of this pathway is a common feature in many types of cancer. Euscaphic acid has been found to inhibit the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, thereby blocking downstream signaling and leading to cancer cell death.[6][7][8]

Conclusion

This technical guide provides a framework for the isolation, characterization, and quantification of this compound from Agrimonia pilosa. The detailed protocols and visualized workflows are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The potent inhibitory activity of this compound on the PI3K/Akt/mTOR signaling pathway highlights its potential as a lead molecule for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its pharmacological profile and to optimize its isolation and synthesis for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. mdpi.org [mdpi.org]

- 6. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide on 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane type. It has been isolated from medicinal plants such as Agrimonia pilosa and is noted for its potential therapeutic properties, including antimalarial and antidiabetic activities.[1] This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities, along with experimental protocols and conceptual diagrams to support further research and development.

Chemical Structure and Properties

This compound possesses a characteristic pentacyclic ursane skeleton, substituted with four hydroxyl groups at positions 1, 2, 3, and 19, and a carboxylic acid group at position 28. The stereochemistry of these functional groups is crucial for its biological activity.

Table 1: Physicochemical and Spectral Data

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | [2][3] |

| Molecular Weight | 504.7 g/mol | [3] |

| CAS Number | 113558-03-5 | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [1] |

| Calculated LogP | 4.146 | [2] |

| Topological Polar Surface Area (TPSA) | 118.22 Ų | [2] |

Note: Some data are based on commercially available information and computational models.

Biosynthesis of the Ursane Skeleton

The biosynthesis of ursane-type triterpenoids is a complex enzymatic process originating from the cyclization of 2,3-oxidosqualene. The following diagram illustrates a simplified pathway leading to the formation of the α-amyrin skeleton, the precursor to ursane-type triterpenoids.

Caption: Simplified biosynthetic pathway of the ursane skeleton.

Experimental Protocols

Detailed experimental data for this compound is limited in publicly available literature. Therefore, the following protocols are representative methodologies for the isolation, purification, and biological evaluation of ursane-type triterpenoids.

Isolation and Purification

The following workflow outlines a general procedure for the isolation of triterpenoids from plant material, such as Agrimonia pilosa.

Caption: General workflow for the isolation of ursane-type triterpenoids.

In Vitro Antimalarial Activity Assay

A common method to assess the antimalarial activity is the SYBR Green I-based fluorescence assay.

-

Parasite Culture: The chloroquine-sensitive (3D7) or resistant (Dd2) strains of Plasmodium falciparum are cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted to obtain the desired concentrations.

-

Assay: Asynchronous parasite cultures are incubated with the test compound in 96-well plates for 72 hours.

-

Analysis: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I is added, and the fluorescence is measured. The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis.

In Vitro Antidiabetic Activity Assay (α-Glucosidase Inhibition)

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Assay: The test compound, dissolved in DMSO and diluted with buffer, is pre-incubated with the enzyme solution. The reaction is initiated by adding the substrate solution.

-

Analysis: The reaction is stopped after a defined incubation period by adding a stop reagent (e.g., Na₂CO₃). The absorbance of the released p-nitrophenol is measured at 405 nm. Acarbose is typically used as a positive control. The IC₅₀ value is determined from the dose-response curve.

Biological Activities and Potential Mechanisms of Action

Table 2: Bioactivity of Triterpenoids from Agrimonia pilosa and Related Compounds

| Compound/Extract | Bioactivity | IC₅₀/EC₅₀ | Source |

| Triterpenoid-rich fraction from A. pilosa | Preadipocyte differentiation (antidiabetic) | - | [4] |

| Triterpenoids from A. pilosa | PTP1B Inhibition (antidiabetic) | 0.50 - 14.98 µM | [4] |

| Triterpenoids from A. pilosa | α-Glucosidase Inhibition (antidiabetic) | 11.2 - 29.6 µM | [4] |

| Lupeol (a pentacyclic triterpenoid) | Antiplasmodial (P. falciparum 3D7) | 27.7 µM | [5] |

| Triacetylbalsaminol F (a triterpenoid) | Antiplasmodial (P. falciparum 3D7) | 0.4 µM | [6] |

Note: The IC₅₀ values presented are for related triterpenoids and are intended to provide a comparative context.

The antidiabetic effects of ursane-type triterpenoids are often attributed to their ability to modulate key signaling pathways and enzymes involved in glucose metabolism. A plausible mechanism involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway, and the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase.

Caption: Hypothetical signaling pathway for the antidiabetic action of ursane triterpenoids.

Conclusion

This compound is a promising natural product with potential for development as an antimalarial and antidiabetic agent. Further research is warranted to fully elucidate its pharmacological profile, including quantitative bioactivity, mechanism of action, and safety. The information and protocols provided in this guide serve as a foundation for such future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|lookchem [lookchem.com]

- 3. plantaedb.com [plantaedb.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro Plasmodium falciparum drug sensitivity assay: inhibition of parasite growth by incorporation of stomatocytogenic amphiphiles into the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triterpenoids as inhibitors of erythrocytic and liver stages of Plasmodium infections - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid with promising therapeutic potential. This document consolidates available data on its characteristics, experimental protocols for its study, and insights into its potential mechanisms of action.

Core Chemical and Physical Properties

This compound is a naturally occurring triterpenoid isolated from plants such as Agrimonia pilosa.[1] It is recognized for its potential antimalarial and antidiabetic activities.[1] The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 1β,2α,3β,19α-tetrahydroxyurs-12-en-28-oic acid | [3] |

| CAS Number | 113558-03-5 | [2] |

| Molecular Formula | C30H48O6 | [2] |

| Molecular Weight | 504.70 g/mol | [1] |

| Appearance | White powder (presumed) | Inferred from related compounds |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Inferred from commercial supplier data |

Experimental Protocols

Detailed experimental protocols for the specific isolation, purification, and bioactivity assessment of this compound are not explicitly published. However, based on established methodologies for triterpenoids from plant sources, the following general protocols can be adapted.

Extraction and Isolation of Triterpenoids from Agrimonia pilosa

This protocol outlines a general procedure for the extraction and isolation of triterpenoid compounds from Agrimonia pilosa.

Workflow for Triterpenoid Isolation

Caption: General workflow for the isolation of the target compound.

Methodology:

-

Extraction: The dried and powdered plant material of Agrimonia pilosa is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, soxhlet extraction, or microwave-assisted extraction.[5]

-

Fractionation: The crude extract is then concentrated and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.[5]

-

Chromatographic Separation: The resulting fractions are further purified using column chromatography techniques. Normal phase chromatography on silica gel or reversed-phase chromatography on C18 columns are commonly employed.[5]

-

Final Purification: Final purification to obtain the pure compound is typically achieved through preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Antimalarial Activity Assay

This protocol describes a general method for assessing the in vitro antimalarial activity of a compound against Plasmodium falciparum.

Workflow for Antimalarial Assay

Caption: Workflow for determining the in vitro antimalarial activity.

Methodology:

-

Parasite Culture: Plasmodium falciparum (chloroquine-sensitive or resistant strains) is cultured in human erythrocytes in RPMI-1640 medium supplemented with serum.

-

Drug Treatment: Synchronized ring-stage parasites are incubated with serial dilutions of the test compound for a defined period (e.g., 48 or 72 hours).

-

Parasitemia Determination: After incubation, the parasitemia is determined by microscopic counting of Giemsa-stained thin blood smears or by using fluorescent dyes like SYBR Green I in a microplate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

In Vitro Antidiabetic Activity Assay (α-Glucosidase Inhibition)

This protocol provides a general method for evaluating the in vitro antidiabetic potential of a compound by measuring its inhibitory effect on α-glucosidase.

Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for the α-glucosidase inhibition assay.

Methodology:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: The test compound at various concentrations is pre-incubated with the α-glucosidase solution.

-

Enzymatic Reaction: The reaction is initiated by adding the pNPG solution and incubated at 37°C.

-

Reaction Termination and Measurement: The reaction is stopped by adding a sodium carbonate solution, and the absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Potential Signaling Pathways

The precise molecular targets and signaling pathways of this compound have not been definitively elucidated. However, based on studies of other ursane-type triterpenoids, the following pathways are plausible targets for its observed biological activities.

Antidiabetic Activity: PI3K/Akt and AMPK Signaling Pathways

Ursane-type triterpenoids have been shown to exert antidiabetic effects by modulating key signaling pathways involved in glucose metabolism. These include the PI3K/Akt and AMPK pathways, which enhance insulin sensitivity and glucose uptake in cells.

PI3K/Akt Signaling Pathway

Caption: Simplified PI3K/Akt signaling pathway for glucose uptake.

AMPK Signaling Pathway

Caption: Overview of the AMPK signaling pathway in energy metabolism.

Antimalarial Activity: Inhibition of Hemoglobin Digestion

A potential mechanism for the antimalarial activity of triterpenoids is the disruption of the parasite's ability to digest host hemoglobin, a crucial process for its survival. This could involve binding to heme and preventing its detoxification into hemozoin.

Hemoglobin Digestion Pathway in Plasmodium falciparum

Caption: Proposed mechanism of antimalarial action via hemoglobin digestion inhibition.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potential as an antimalarial and antidiabetic agent. However, to advance its development as a therapeutic candidate, further research is critically needed. The immediate priorities should be the complete spectroscopic characterization of the pure compound to confirm its structure and the development of standardized, reproducible protocols for its isolation and purification. Subsequently, detailed mechanistic studies are required to identify its specific molecular targets and to fully elucidate the signaling pathways through which it exerts its biological effects. This will pave the way for preclinical and, eventually, clinical investigations to evaluate its safety and efficacy in relevant disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Chemical 1-BETA-2-ALPHA-3-BETA-19-ALPHA-TETRAHYDROXY-URS-12-EN-28-OIC-ACID | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane type. This natural product has garnered interest within the scientific community for its potential therapeutic applications, notably its reported antimalarial and antidiabetic properties.[1] Isolated from medicinal plants such as Agrimonia pilosa, this compound is part of a broader class of triterpenoids known for their diverse pharmacological activities.[1][2] This guide provides a comprehensive overview of its molecular characteristics, and available biological data, and outlines relevant experimental protocols for its study.

Molecular Profile

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | [3] |

| Molecular Weight | 505 g/mol | [4] |

| CAS Number | 113558-03-5 | [3] |

| Synonyms | 1β,2α,3β,19α-Tetrahydroxy-12-ursen-28-oic acid | [5] |

Biological Activities and Data

While specific quantitative biological data for this compound is limited in publicly accessible literature, the compound is noted for its potential antimalarial and antidiabetic activities.[1] The biological activities of structurally similar ursane-type triterpenoids provide valuable insights into its potential efficacy. For instance, a closely related compound, 1α,2β,3β,19α-tretrahydroxyurs-12-en-28-oic acid, has demonstrated in vitro trypanocidal activity with a median inhibitory concentration (IC₅₀) of 11.30 µM.[6]

Triterpenoids isolated from Agrimonia pilosa have shown a range of biological effects, including anti-inflammatory and cytotoxic activities.[7][8] For example, other triterpenoids from this plant have displayed selective cytotoxicity against various cancer cell lines.[8] Furthermore, many triterpenes from Agrimonia pilosa are recognized for their potential to improve glucose metabolism and insulin sensitivity, suggesting a basis for their antidiabetic effects.[9]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the investigation of the biological activities of this compound.

In Vivo Formulation Preparation

A standardized protocol for the preparation of this compound for in vivo administration is crucial for obtaining reproducible results.

Suspended Solution Protocol (1.25 mg/mL):

-

Prepare a stock solution of this compound in DMSO at a concentration of 12.5 mg/mL.

-

In a sterile tube, add 900 µL of a 20% solution of SBE-β-CD in saline.

-

To the SBE-β-CD solution, add 100 µL of the DMSO stock solution.

-

Mix the solution thoroughly to ensure a uniform suspension.

-

This formulation is suitable for oral and intraperitoneal injections.[1]

Clear Solution Protocol (≥ 1.25 mg/mL):

-

Prepare a stock solution of this compound in DMSO at a concentration of 12.5 mg/mL.

-

In a sterile tube, add 900 µL of corn oil.

-

To the corn oil, add 100 µL of the DMSO stock solution.

-

Mix the solution thoroughly until it becomes clear.

-

Note: The stability of this formulation for dosing periods exceeding two weeks should be carefully evaluated.[1]

In Vitro Antimalarial Activity Assay (pLDH Assay)

The parasite lactate dehydrogenase (pLDH) assay is a common method to determine the in vitro antimalarial activity of a compound.

-

Parasite Culture: Culture chloroquine-sensitive or resistant strains of Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Compound Preparation: Prepare serial dilutions of this compound in the culture medium.

-

Assay Plate Setup: Add the diluted compound and the parasite culture to a 96-well plate. Include positive (chloroquine) and negative (solvent) controls.

-

Incubation: Incubate the plate at 37°C in a controlled atmosphere with low oxygen and high carbon dioxide for 72 hours.

-

pLDH Activity Measurement: After incubation, lyse the cells and measure the pLDH activity using a colorimetric assay that detects the conversion of a substrate by pLDH.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the compound concentration.

In Vivo Antimalarial Suppressive Test (4-Day Test)

This in vivo test evaluates the ability of a compound to suppress parasitemia in a murine model.

-

Animal Model: Use Swiss albino mice.

-

Infection: Inoculate the mice intraperitoneally with Plasmodium berghei-infected erythrocytes.

-

Treatment: Administer the prepared formulation of this compound to the mice orally or intraperitoneally once daily for four consecutive days, starting on the day of infection.

-

Parasitemia Monitoring: On the fifth day, collect blood from the tail vein of the mice and prepare a thin blood smear.

-

Microscopic Examination: Stain the blood smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.

-

Data Analysis: Calculate the percentage of parasitemia suppression compared to an untreated control group.

In Vitro α-Glucosidase Inhibition Assay

This assay assesses the potential of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

-

Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with different concentrations of this compound.

-

Incubation: Pre-incubate the enzyme and compound mixture at 37°C.

-

Initiate Reaction: Add the pNPG substrate to start the enzymatic reaction.

-

Measure Absorbance: After a defined incubation period, stop the reaction and measure the absorbance of the produced p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value. Acarbose is commonly used as a positive control.

Logical Workflow and Signaling Pathways

To effectively investigate the therapeutic potential of this compound, a structured research workflow is essential. The following diagram illustrates a logical progression from initial screening to more in-depth mechanistic studies.

While the specific signaling pathways modulated by this compound have not been elucidated, many triterpenoids exert their antidiabetic effects by influencing key signaling pathways involved in glucose homeostasis. A hypothetical signaling pathway diagram based on the known mechanisms of other antidiabetic triterpenoids is presented below.

Conclusion

This compound represents a promising natural compound with potential therapeutic applications. Further research is warranted to fully characterize its biological activities, elucidate its mechanisms of action, and evaluate its safety and efficacy in preclinical and clinical settings. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to advance the scientific understanding of this intriguing triterpenoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Agrimonia pilosa Ledeb.: A review of its traditional uses, botany, phytochemistry, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terpenes 4 page [m.chemicalbook.com]

- 4. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. In vitro trypanocidal activity of extracts and compounds isolated from Vitellaria paradoxa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Triterpenoid from the Aerial Parts of Agrimonia pilosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The triterpenoids and sesquiterpenoids from the plant of Agrimonia pilosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid in different solvents

An In-Depth Technical Guide to the Solubility of 1,2,3,19-Tetrahydroxy-12-ursen-28-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pentacyclic triterpenoid more commonly known as Asiatic acid (CAS 464-92-6), is a compound of significant interest in pharmaceutical research due to its diverse pharmacological activities. A critical physicochemical property influencing its utility in research and development is its solubility. This technical guide provides a comprehensive overview of the solubility of Asiatic acid in various solvents, outlines a detailed experimental protocol for its determination, and presents a practical workflow for the preparation of solutions for experimental use.

Introduction

Asiatic acid is a key bioactive constituent isolated from Centella asiatica, a plant with a long history of use in traditional medicine. Modern scientific investigations have revealed its potential in various therapeutic areas, including wound healing, neuroprotection, and as an anti-inflammatory agent. A significant hurdle in the preclinical and clinical evaluation of Asiatic acid is its characteristically low aqueous solubility, which can adversely affect its bioavailability and limit its therapeutic application.[1] This guide is intended to serve as a technical resource for researchers by consolidating available solubility data and providing standardized methodologies for its handling and characterization in a laboratory setting.

Physicochemical Properties

-

Synonyms: Asiatic acid, Dammarolic Acid, NSC 166063

-

Molecular Formula: C₃₀H₄₈O₅

-

Molecular Weight: 488.70 g/mol

-

Appearance: White to off-white crystalline solid

Solubility Data

The solubility of a compound is a fundamental property that dictates its behavior in various experimental and physiological systems. The following table summarizes the reported solubility of Asiatic acid in a range of common laboratory solvents. It is important to note that temperature is a critical factor influencing solubility, and where available, it has been included.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | 97 | 198.48 | 25 | [2] |

| Dimethyl Sulfoxide (DMSO) | ≥24.45 | ≥50.03 | Not Specified | [3] |

| Dimethylformamide (DMF) | ~20 | ~40.92 | Not Specified | |

| Ethanol | ~10 | ~20.46 | Not Specified | |

| Methanol | 1 | 2.05 | Not Specified | |

| Water | Insoluble | Insoluble | 25 | [2] |

| 1:3 DMSO:Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.25 | ~0.51 | Not Specified | |

| Water (as a complex with Hydroxypropyl-β-cyclodextrin) | 2.10 | 4.30 | Not Specified | [4] |

| Aqueous Solution | 0.1583 | 0.324 | Not Specified | [5] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[6] This protocol provides a detailed methodology for applying this technique to a poorly soluble compound like Asiatic acid.

Materials and Equipment

-

High-purity (>98%) Asiatic acid

-

Analytical grade solvents

-

Glass flasks or vials with airtight seals

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV or MS detector

-

Calibrated pipettes and volumetric flasks

Procedure

-

Preparation of Supersaturated Solutions: An excess amount of Asiatic acid is added to a known volume of the test solvent in a glass flask. The amount of solid should be sufficient to ensure that a solid phase remains at the end of the experiment, confirming that the solution is saturated.

-

Equilibration: The flasks are sealed and placed in a temperature-controlled orbital shaker (e.g., at 25°C or 37°C). The mixture is agitated for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7] The equilibration time should be established by sampling at various time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After the equilibration period, the flasks are removed from the shaker and allowed to stand to permit the sedimentation of the excess solid. To ensure the complete removal of undissolved particles, the samples are then centrifuged.

-

Sample Collection and Preparation: A clear aliquot of the supernatant is carefully withdrawn. This aliquot is then filtered through a syringe filter to remove any remaining microscopic particles. The filtered supernatant is then accurately diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: The concentration of Asiatic acid in the diluted samples is determined using a validated HPLC method. A calibration curve is constructed from standard solutions of known Asiatic acid concentrations to quantify the amount in the test samples. The solubility is then calculated by taking into account the dilution factor.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a standardized workflow for the preparation of Asiatic acid solutions for use in biological assays, a critical process given its poor aqueous solubility.

Caption: A standardized workflow for the preparation of Asiatic acid solutions for biological assays.

Conclusion

The effective use of this compound in a research setting is fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide consolidates the available solubility data and provides robust, standardized protocols for its determination and preparation in solution. Adherence to these methodologies will enable researchers to generate more reliable and reproducible data, thereby facilitating the ongoing exploration of the therapeutic potential of this promising natural compound. The inherent low aqueous solubility underscores the importance of appropriate solvent selection and highlights the potential for future research into advanced formulation strategies, such as the use of cyclodextrins or nanoformulations, to enhance its delivery and efficacy.[4]

References

- 1. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. raybiotech.com [raybiotech.com]

- 4. CN103059166A - Water-soluble asiatic acid complex and preparation method - Google Patents [patents.google.com]

- 5. Biopharmaceutical and pharmacokinetic characterization of asiatic acid in Centella asiatica as determined by a sensitive and robust HPLC-MS method [pubmed.ncbi.nlm.nih.gov]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

Methodological & Application

Application Note and Protocol: Dissolving 1,2,3,19-Tetrahydroxy-12-ursen-28-oic Acid for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid investigated for various biological activities. Due to its hydrophobic nature, dissolving this compound for aqueous-based in vitro assays requires a specific protocol to ensure accurate and reproducible results. This document provides a detailed method for the dissolution of this compound, primarily based on established protocols for the structurally similar and well-researched compound, Maslinic acid (2α,3β-dihydroxy-olean-12-en-28-oic acid). Maslinic acid shares the same ursane scaffold and carboxylic acid group, making its solubility characteristics a relevant guide.

Data Presentation: Solubility of Maslinic Acid

The following table summarizes the solubility of Maslinic acid in various solvents, which can be used as a reference for this compound.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |

| Dimethyl Sulfoxide (DMSO) | ~20 - 86 | ~42.3 - 181.9 | [1][2][3][4] |

| Dimethylformamide (DMF) | ~15 | ~31.7 | [1][2][3] |

| Ethanol | ~0.5 | ~1.06 | [1][2][3] |

| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 | ~0.63 | [1][2][3] |

Molecular Weight of Maslinic Acid: 472.7 g/mol [1]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol details the steps to prepare a high-concentration stock solution in an organic solvent and subsequent dilution to a working concentration for in vitro assays.

Materials:

-

This compound (or Maslinic acid) powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Aqueous buffer or cell culture medium (e.g., PBS, DMEM)

Procedure:

Part 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mg/mL in DMSO)

-

Weighing the Compound: Accurately weigh the desired amount of the compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

-

Adding Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. In this example, add 1 mL of DMSO.

-

Dissolution:

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes.

-

Visually inspect the solution to ensure all solid particles have dissolved.

-

If necessary, gentle warming in a water bath (not exceeding 37°C) or sonication can aid in dissolution.[4]

-

-

Storage of Stock Solution:

Part 2: Preparation of Working Solutions

-

Pre-warming: Before use, thaw the DMSO stock solution at room temperature.

-

Serial Dilution (if necessary): If very low working concentrations are required, perform an intermediate serial dilution of the stock solution in DMSO.

-

Final Dilution in Aqueous Medium:

-

To prepare the final working concentration, dilute the DMSO stock solution directly into the pre-warmed aqueous buffer or cell culture medium. For example, to prepare a 10 µg/mL working solution in 10 mL of cell culture medium, add 10 µL of the 10 mg/mL DMSO stock solution to the medium.

-

It is crucial to add the DMSO stock solution to the aqueous medium and not the other way around to prevent precipitation of the compound.

-

Immediately after adding the DMSO stock, vortex or gently mix the working solution to ensure homogeneity.

-

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the in vitro assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Stability of Aqueous Solution: Aqueous solutions of Maslinic acid are not recommended for storage for more than one day.[1] Therefore, prepare fresh working solutions for each experiment.

Mandatory Visualization

Caption: Workflow for the preparation of stock and working solutions of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Maslinic Acid | CAS 4373-41-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Maslinic Acid | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Maslinic acid | DNA/RNA Synthesis | HIV Protease | NF-κB | TargetMol [targetmol.com]

- 5. digibug.ugr.es [digibug.ugr.es]

Application Notes and Protocols for 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid isolated from Agrimonia pilosa.[1] This class of compounds, particularly ursane-type triterpenoids, has garnered significant interest in biomedical research due to their diverse pharmacological activities. While specific in-vitro studies on this compound are limited, extensive research on structurally similar compounds, such as 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), provides valuable insights into its potential applications in cell culture experiments.[2] These related compounds have demonstrated potent anti-cancer, anti-inflammatory, and apoptosis-inducing properties.[2][3][4]

This document provides detailed application notes and experimental protocols based on studies of the closely related triterpenoid, THA, to guide researchers in designing and conducting cell culture experiments with this compound.

Potential Biological Activities in Cell Culture

Based on the activities of structurally related ursane triterpenoids, this compound is anticipated to exhibit the following effects in vitro:

-

Anticancer Activity: Selective cytotoxicity towards cancer cell lines over non-cancerous cells.[2]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through the intrinsic mitochondrial pathway.[2]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle, such as G2/M.[2]

-

Anti-inflammatory Effects: Inhibition of inflammatory mediators in cell models of inflammation.[5][6]

Data Presentation: Summary of Quantitative Data for a Structurally Similar Triterpenoid (THA)

The following tables summarize the cytotoxic and apoptotic effects of 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), a compound structurally similar to this compound, on various cell lines. This data can serve as a reference for designing dose-response experiments.

Table 1: Cytotoxicity of THA against Human Cancer and Non-cancerous Cell Lines [2]

| Cell Line | Cell Type | IC50 (µM) after 72h |

| A2780 | Ovarian Cancer | 8.5 ± 0.7 |

| HepG2 | Liver Cancer | 12.3 ± 1.1 |

| IOSE144 | Normal Ovarian Epithelium | > 50 |

| QSG7701 | Normal Liver | > 50 |

Table 2: Apoptosis Induction by THA in Cancer Cell Lines [2]

| Cell Line | THA Concentration (µM) | Duration (h) | Apoptotic Cells (%) |

| A2780 | 10 | 48 | 35.2 ± 3.1 |

| HepG2 | 15 | 48 | 28.9 ± 2.5 |

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture, adapted from studies on the closely related compound THA.[2]

Preparation of Stock Solution

-

Compound: this compound

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a 10 mM stock solution of the compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Culture

-

Cell Lines:

-

Cancer Cell Lines: Human ovarian cancer (e.g., A2780), human liver cancer (e.g., HepG2).

-

Non-cancerous Control Cell Lines: Human normal ovarian surface epithelial cells (e.g., IOSE144), human normal liver cells (e.g., QSG7701).

-

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound.

-

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells.

-

Materials:

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat cells with the desired concentrations of the compound (e.g., IC50 concentration) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of the compound on cell cycle distribution.

-

Materials:

-

6-well plates

-

Propidium Iodide (PI)

-

RNase A

-

70% ethanol (ice-cold)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates as described for the apoptosis assay.

-

Treat the cells with the compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Western Blot Analysis

This protocol is for examining the expression of proteins involved in apoptosis and cell cycle regulation.

-

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cytochrome c, Cdc2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Treat cells with the compound as required.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Mandatory Visualizations

Below are diagrams illustrating potential signaling pathways and experimental workflows relevant to the use of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimalarial Activity Assays of Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the continuous search for novel antimalarial agents. Triterpenoids, a large and structurally diverse class of natural products, have shown promising antimalarial activity, making them an important area of research for new therapeutic leads. These application notes provide detailed protocols for the in vitro and in vivo assessment of the antimalarial activity of triterpenoids, designed to guide researchers in the screening and evaluation of these compounds.

The protocols outlined below describe the SYBR® Green I-based fluorescence assay for in vitro screening against Plasmodium falciparum and the 4-day suppressive test in a murine model for in vivo efficacy studies. These methods are widely accepted and utilized in the field of antimalarial drug discovery.

In Vitro Antimalarial Activity Assay

The SYBR® Green I-based fluorescence assay is a widely used, simple, and cost-effective method for high-throughput screening of antimalarial compounds.[1][2] It relies on the principle that the fluorescent dye SYBR® Green I intercalates with the DNA of the malaria parasite. The resulting fluorescence intensity is directly proportional to the number of viable parasites, allowing for the quantification of parasite growth inhibition by the test compounds.

Experimental Protocol: In Vitro SYBR® Green I Assay

1. Materials and Reagents:

-

Plasmodium falciparum culture (chloroquine-sensitive, e.g., 3D7, or resistant strains, e.g., K1, W2)

-

Human erythrocytes (O+ blood group)

-

Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

-

Triterpenoid stock solutions (dissolved in DMSO)

-

Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls

-

SYBR® Green I nucleic acid gel stain (10,000x concentrate in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well flat-bottom microtiter plates

-

Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

2. Procedure:

-

Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a humidified incubator with the specified gas mixture. Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.

-

Preparation of Test Plates:

-

Prepare serial dilutions of the triterpenoid compounds and standard drugs in complete culture medium in a separate 96-well plate. The final concentration of DMSO should not exceed 0.5%.

-

Dispense 100 µL of each dilution into the corresponding wells of the test plate.

-

Include wells with drug-free medium as a negative control (100% parasite growth) and wells with a known antimalarial drug as a positive control.

-

-

Addition of Parasites:

-

Prepare a parasite suspension with 2% parasitemia and 1% hematocrit in complete culture medium.

-

Add 100 µL of the parasite suspension to each well of the test plate, resulting in a final volume of 200 µL per well.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in the humidified, gassed incubator.[3][4]

-

Lysis and Staining:

-

After incubation, add 100 µL of lysis buffer containing a 2x concentration of SYBR® Green I to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

-

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only erythrocytes.

-

Calculate the percentage of parasite growth inhibition for each concentration of the test compound relative to the drug-free control.

-

Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Antimalarial Activity Assay

The 4-day suppressive test, also known as Peter's test, is the most common in vivo assay for screening potential antimalarial compounds.[5][6] It evaluates the ability of a compound to suppress the growth of parasites in the early stages of infection in a murine model.

Experimental Protocol: 4-Day Suppressive Test

1. Materials and Reagents:

-

Plasmodium berghei (chloroquine-sensitive strain)

-

Swiss albino mice (female, 6-8 weeks old, 20-25 g)

-

Triterpenoid test compounds formulated for oral or subcutaneous administration

-

Standard antimalarial drug (e.g., Chloroquine)

-

Vehicle control (e.g., 7% Tween 80, 3% ethanol in distilled water)

-

Giemsa stain

-

Microscope

2. Procedure:

-

Parasite Inoculation:

-

On day 0, inoculate each mouse intraperitoneally with 0.2 mL of a saline suspension containing 1 x 10⁷ P. berghei-infected erythrocytes.

-

-

Treatment:

-

Randomly divide the mice into groups (n=5 per group): a negative control group (vehicle only), a positive control group (standard drug), and test groups receiving different doses of the triterpenoid.

-

Administer the first dose of the test compound or control substance 2-4 hours after parasite inoculation.

-

Continue treatment once daily for four consecutive days (Day 0 to Day 3).[5]

-

-

Parasitemia Determination:

-

On day 4, prepare thin blood smears from the tail blood of each mouse.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percentage of parasite suppression using the following formula: % Suppression = [ (Average parasitemia of negative control - Average parasitemia of treated group) / Average parasitemia of negative control ] x 100

-

-

Monitoring: Monitor the mice for signs of toxicity and record survival times.

Data Presentation

The following table summarizes the in vitro antimalarial activity of selected triterpenoids against different strains of Plasmodium falciparum.

| Triterpenoid | P. falciparum Strain | IC₅₀ (µM) | Reference |

| Betulinic Acid | K1 (CQ-resistant) | 19.6 µg/mL | [7] |

| Betulinic Acid | T9-96 (CQ-sensitive) | 25.9 µg/mL | [7] |

| Ursolic Acid | 3D7 (CQ-sensitive) | 36 | [7] |

| Lupeol | 3D7 (CQ-sensitive) | 27.7 | [8] |

| 7α-obacunyl acetate | W2 (CQ-resistant) | 5.14 | [1] |

| 24-methylencycloartenol | W2 (CQ-resistant) | 5.4 µg/mL | [1] |

Mandatory Visualization

Caption: Workflow for the in vitro SYBR® Green I antimalarial assay.

Caption: Workflow for the in vivo 4-day suppressive antimalarial test.

References

- 1. researchgate.net [researchgate.net]

- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 3. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iddo.org [iddo.org]

- 5. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Antimalarial Activity of Ethanolic Extract of Annona muricata L.: An in vivo and an in silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Plasmodium falciparum drug sensitivity assay: inhibition of parasite growth by incorporation of stomatocytogenic amphiphiles into the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of 1,2,3,19-Tetrahydroxy-12-ursen-28-oic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid is a polyhydroxylated pentacyclic triterpenoid of the ursane type. This natural product, isolated from plants such as Agrimonia Pilosa, exhibits a range of biological activities, including antimalarial and antidiabetic properties[1][2]. The ursane scaffold, and particularly its polyhydroxylated derivatives, has garnered significant attention in medicinal chemistry due to its potent cytotoxic, anti-inflammatory, and antioxidant effects[1][3][4].

The functionalization of the ursane skeleton, especially the degree and position of hydroxylation, plays a crucial role in its biological activity. For instance, the presence of hydroxyl groups on the A-ring can enhance cytotoxicity against various cancer cell lines[1]. Similarly, modifications at the C-28 carboxylic acid position have been explored to improve potency and pharmacokinetic properties[5][6].

This document provides detailed protocols for the semi-synthesis of derivatives based on the ursane scaffold, starting from the more readily available ursolic acid. It also includes protocols for evaluating their biological activity, with a focus on cytotoxicity and key signaling pathways.

Data Presentation: Biological Activities of Ursane-Type Triterpenoids

The following tables summarize the cytotoxic and anti-inflammatory activities of various ursane-type triterpenoids, providing a comparative overview for structure-activity relationship (SAR) studies.

Table 1: Cytotoxicity of Ursane-Type Triterpenoid Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Ursane-type triterpenoid with phenylpropanoid unit | HepG2 | 2.57 | [7] |

| Ursane-type triterpenoid with phenylpropanoid unit | MDA-MB231 | 11.31 | [7] |

| Ursane-type triterpenoid with phenylpropanoid unit | MDA-MB231 | 5.52 | [7] |

| Flavidoside C (Oleanane-type) | BEL-7402 | 4.94 | [7] |

| Flavidoside C (Oleanane-type) | MCF-7 | 1.65 | [7] |

| Olean-12-ene-1β,3β,11α,22α-tetraol | MCF-7 | 110.23 | [8] |

| Urs-12-ene- 1β,3β,11β,22α-tetraol | MCF-7 | 88.35 | [8] |

| F16 Conjugate of Asiatic Acid (acetylated) | H1299 | 1.7 | [1] |

| F16 Conjugate of Asiatic Acid (acetylated) | A549 | 2.5 | [1] |

| F16 Conjugate of Tri-hydroxylated Ursolic Acid | H1299 | 0.9 | [1] |

| F16 Conjugate of Tri-hydroxylated Ursolic Acid | A549 | 1.1 | [1] |

Table 2: Anti-inflammatory and Antioxidant Activities of Ursane-Type Triterpenoids

| Compound/Derivative | Assay | IC50 | Reference |

| 3β, 19α, 23, 24-tetrahydroxyurs-12-en-28-oic acid | Nitric Oxide (NO) Production Inhibition | 4.8 µM | [9] |

| Ursolic Acid | DPPH Radical Scavenging | 1721 µg/mL | [10] |

| Ursolic Acid | Superoxide Dismutase (SOD) Inhibition | 392 µg/mL | [10] |

Experimental Protocols

Protocol 1: Semi-synthesis of C-28 Ester Derivatives of Ursolic Acid

This protocol describes a general method for the derivatization of the C-28 carboxylic acid of ursolic acid, a common precursor for generating novel derivatives. This example uses 1,4-dibromobutane to introduce a reactive handle for further conjugation[1].

Materials:

-

Ursolic Acid

-

Potassium Carbonate (K₂CO₃)

-

1,4-dibromobutane

-

Dry Dimethylformamide (DMF)

-

Dry Acetonitrile (CH₃CN)

-

Chloroform (CHCl₃)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve ursolic acid (1.0 mmol) in a mixture of dry DMF and CH₃CN (3:1, 8 mL).

-

Add K₂CO₃ (1.0 mmol) and 1,4-dibromobutane (4.0 mmol) to the solution.

-

Stir the reaction mixture at 50°C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into water (40 mL) and extract with CHCl₃ (3 x 20 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/EtOAc gradient (e.g., 30:1 to 1:1) to yield the 4-bromobutyl ester of ursolic acid.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines[8][11].

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Synthesized ursane derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with serum-free medium. The final DMSO concentration should not exceed 0.1%.

-

After 24 hours of cell incubation, replace the medium with fresh serum-free medium containing the test compounds at different concentrations. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the cells for 24 or 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Analysis of Apoptosis by Western Blotting

This protocol is for detecting the expression levels of key apoptosis-related proteins, such as Bax and Bcl-2, to elucidate the mechanism of cytotoxicity[7][11].

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse the cells treated with the ursane derivatives and a vehicle control.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Densitometrically analyze the bands to quantify the relative protein expression levels.

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beneficial Effects of Ursolic Acid and Its Derivatives—Focus on Potential Biochemical Mechanisms in Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Action mode of ursolic acid as a natural antioxidant and inhibitor of superoxide dismutase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

improving solubility of 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid for biological assays

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid, commonly known as corosolic acid, during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of corosolic acid?

Corosolic acid is a pentacyclic triterpenoid that is practically insoluble in water.[1][2] Its rigid, hydrophobic structure limits its aqueous solubility, posing a challenge for in vitro and in vivo biological studies.[3] It is, however, soluble in several organic solvents.

Data Presentation: Solubility of Corosolic Acid in Common Solvents

| Solvent | Concentration / Solubility | Source |

| DMSO | 95 mg/mL (200.97 mM) | Selleck Chemicals[4] |

| Ethanol | 16 mg/mL (33.84 mM) | Selleck Chemicals[4] |

| Methanol | 1 mg/mL (clear, colorless solution) | Sigma-Aldrich[5] |

| Hot Ethanol & Methanol | Soluble | ChemicalBook[1] |

| Water | Insoluble | ChemicalBook, FooDB[1][2] |

Note: The actual solubility may vary slightly between different batches of the compound.[4]

Q2: How should I prepare a stock solution of corosolic acid?

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[4]

Experimental Protocol: Preparing a DMSO Stock Solution

-

Weighing: Accurately weigh the desired amount of corosolic acid powder in a suitable microcentrifuge tube or vial.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

-

Dissolution: Vortex or gently heat the mixture (if necessary) until the solid is completely dissolved. Ensure the solution is clear before storage.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Preparing a Stock Solution

Caption: Workflow for preparing a corosolic acid stock solution.

Q3: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What can I do?

This is a common problem for poorly soluble compounds.[6] The DMSO concentration in the final assay medium should ideally be kept below 0.5% to avoid solvent-induced artifacts, but this can cause the compound to precipitate. Here are several troubleshooting strategies.

Troubleshooting Strategies for Compound Precipitation

-

pH Adjustment: Corosolic acid is a weak acid due to its carboxylic acid group.[2] Increasing the pH of the buffer slightly (e.g., to pH 7.4 or higher) can ionize the carboxylic acid, increasing its aqueous solubility.[7] However, ensure the pH is compatible with your biological assay.

-

Use of Co-solvents: Including a small percentage of a water-miscible organic solvent can help maintain solubility.[8]

-